N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide
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Overview
Description
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE is a complex organic compound with the molecular formula C23H18FN3O3S2. It features a benzothiazole ring, a phenoxyacetamide group, and a fluorophenyl carbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. These methods are designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and robust purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenoxyacetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzothiazole ring or phenoxyacetamide group .
Scientific Research Applications
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is investigated for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring and phenoxyacetamide group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide: This compound shares structural similarities with N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE, particularly in the presence of the fluorophenyl carbamoyl moiety.
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and tiazofurin, exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18FN3O3S2 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H18FN3O3S2/c24-17-8-4-5-9-18(17)26-22(29)14-31-23-27-19-11-10-15(12-20(19)32-23)25-21(28)13-30-16-6-2-1-3-7-16/h1-12H,13-14H2,(H,25,28)(H,26,29) |
InChI Key |
JDUVVOBMKJSGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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